Cas no 82185-41-9 (Benzyl 2-Aminobenzoate)

Benzyl 2-Aminobenzoate structure
Benzyl 2-Aminobenzoate structure
Nome del prodotto:Benzyl 2-Aminobenzoate
Numero CAS:82185-41-9
MF:C14H13NO2
MW:227.258523702621
MDL:MFCD00060605
CID:722495
PubChem ID:354334739

Benzyl 2-Aminobenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzyl 2-aminobenzoate
    • Benzyl Anthranilate
    • Benzoic acid, 2-amino-,phenylmethyl ester
    • 2-Aminobenzoic Acid Benzyl Ester
    • Anthranilic Acid Benzyl Ester
    • Benzoic acid, 2-amino-, phenylmethyl ester
    • ZHZPDMZPDWXVMJ-UHFFFAOYSA-N
    • Benzyl 2-aminobenzoate #
    • phenylmethyl 2-aminobenzoate
    • Oprea1_030897
    • KSC649I7L
    • (phenylmethyl) 2-azanylbenzoate
    • SBB017812
    • 2716AC
    • VZ31351
    • 2-aminobenzoic acid (phenylmethyl) ester
    • Benzoic acid, 2-amino-,p
    • Anthranilic acid, benzyl ester (7CI)
    • Benzyl o-aminobenzoate
    • SCHEMBL445585
    • B5249
    • NS00022818
    • A12861
    • FS-4727
    • DTXCID00154097
    • DTXSID10231606
    • EINECS 279-911-2
    • CS-0456003
    • AKOS009144120
    • 82185-41-9
    • MFCD00060605
    • Benzyl 2-Aminobenzoate
    • MDL: MFCD00060605
    • Inchi: 1S/C14H13NO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10,15H2
    • Chiave InChI: ZHZPDMZPDWXVMJ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(N)=CC=CC=1)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 227.09500
  • Massa monoisotopica: 227.094629
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 52.3

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.194
  • Punto di fusione: 76.0 to 80.0 deg-C
  • Punto di ebollizione: 206°C/7mmHg(lit.)
  • Punto di infiammabilità: 215.1±18.5 °C
  • Indice di rifrazione: 1.618
  • PSA: 52.32000
  • LogP: 3.20700
  • λmax: 334(MeOH)(lit.)

Benzyl 2-Aminobenzoate Informazioni sulla sicurezza

Benzyl 2-Aminobenzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB149324-50 g
Benzyl anthranilate, 98%; .
82185-41-9 98%
50 g
€633.00 2023-07-20
eNovation Chemicals LLC
D554033-1g
Benzyl 2-aMinobenzoate
82185-41-9 97%
1g
$218 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5249-1g
Benzyl Anthranilate
82185-41-9 98.0%(GC&T)
1g
¥390.0 2022-06-09
TRC
B411023-1g
Benzyl 2-Aminobenzoate
82185-41-9
1g
$ 80.00 2022-06-07
Alichem
A019097832-100g
Benzyl 2-aminobenzoate
82185-41-9 98%
100g
$690.03 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5249-5G
Benzyl 2-Aminobenzoate
82185-41-9 >98.0%(GC)(T)
5g
¥1175.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5249-5g
Benzyl Anthranilate
82185-41-9 98.0%(GC&T)
5g
¥1305.0 2022-06-09
abcr
AB149324-10 g
Benzyl anthranilate, 98%; .
82185-41-9 98%
10 g
€201.20 2023-07-20
Fluorochem
018208-10g
Benzyl anthranilate
82185-41-9 98%
10g
£99.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B860277-1g
Benzyl Anthranilate
82185-41-9 ≥97%
1g
441.00 2021-05-17

Benzyl 2-Aminobenzoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  12 h, 30 °C
Riferimento
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases
Verma, Ekta; et al, ACS Omega, 2021, 6(12), 8346-8355

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium borohydride Catalysts: Palladium Solvents: Benzene ;  rt; 14 h, rt
Riferimento
Hydrogenation of alkenes with NaBH4, CH2CO2H, Pd/C in the presence of O- and N-benzyl functions
Al Soom, Nuha; et al, International Journal of Organic Chemistry, 2016, 6(1), 1-11

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
Riferimento
Lossen-type rearrangement products in the reaction of N-(phthalimidoyloxy)-3-phenylpropionate and - tosylate with benzyl alcohol
Takagi, Shunsuke; et al, Heterocycles, 2009, 78(6), 1433-1438

Synthetic Routes 4

Condizioni di reazione
1.1 15 min; 1 h; rt → 0 °C
1.2 Reagents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  24 h, 40 °C
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
2.3 Reagents: Water
Riferimento
Synthesis of simple analogues of methyllycaconitine-an efficient method for the preparation of the N-substituted anthranilate pharmacophore
Barker, David; et al, Tetrahedron, 2004, 60(28), 5953-5963

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  24 h, 40 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
1.3 Reagents: Water
Riferimento
Synthesis of simple analogues of methyllycaconitine-an efficient method for the preparation of the N-substituted anthranilate pharmacophore
Barker, David; et al, Tetrahedron, 2004, 60(28), 5953-5963

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  16 h, 80 °C
Riferimento
The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (-)-viridic acid and analogues
Neves Filho, Ricardo A. W.; et al, Beilstein Journal of Organic Chemistry, 2012, 8, 2085-2090

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Bromotrichloromethane ,  Triphenylphosphine Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Sodium borohydride Catalysts: Palladium Solvents: Benzene ;  rt; 14 h, rt
Riferimento
Hydrogenation of alkenes with NaBH4, CH2CO2H, Pd/C in the presence of O- and N-benzyl functions
Al Soom, Nuha; et al, International Journal of Organic Chemistry, 2016, 6(1), 1-11

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide
Riferimento
Convenient synthesis of esters of 2-pyrrolecarboxylic acid and of pyridinecarboxylic acids by solid-liquid phase transfer catalysis without added solvent
Barry, Jean; et al, Heterocycles, 1985, 23(4), 875-80

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  3 h, rt
Riferimento
Studies on the Lossen-type rearrangement of N-(3-phenylpropionyloxy) phthalimide and N-tosyloxy derivatives with several nucleophiles
Sheikh, Chanmiya Md.; et al, Tetrahedron, 2010, 66(12), 2132-2140

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  3 h, rt
Riferimento
Studies on the Lossen-type rearrangement of N-(3-phenylpropionyloxy) phthalimide and N-tosyloxy derivatives with several nucleophiles
Sheikh, Chanmiya Md.; et al, Tetrahedron, 2010, 66(12), 2132-2140

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide
Riferimento
Convenient synthesis of esters of 2-pyrrolecarboxylic acid and of pyridinecarboxylic acids by solid-liquid phase transfer catalysis without added solvent
Barry, Jean; et al, Heterocycles, 1985, 23(4), 875-80

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: Sodium borohydride Solvents: Ethanol
Riferimento
A high yielding synthesis of anthranilate esters from sterically hindered alcohols
Barker, D.; et al, Tetrahedron Letters, 2001, 42(9), 1785-1788

Benzyl 2-Aminobenzoate Raw materials

Benzyl 2-Aminobenzoate Preparation Products

Benzyl 2-Aminobenzoate Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82185-41-9)BENZYL ANTHRANILATE
Numero d'ordine:1646246
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 16:59
Prezzo ($):discuss personally

Benzyl 2-Aminobenzoate Letteratura correlata

  • 1. Studies into the synthesis of a sub-unit of the neurotoxic alkaloid methyllycaconitine
    Lynn C. Baillie,John R. Bearder,Wang-Shi Li,John A. Sherringham,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1998 4047
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